molecular formula C16H17N3O3 B2626173 (Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide CAS No. 488744-64-5

(Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide

Cat. No. B2626173
CAS RN: 488744-64-5
M. Wt: 299.33
InChI Key: AVRMPIHQDJCJJH-UHFFFAOYSA-N
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Description

(Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Flavoring and Fragrance Industry

This compound exhibits interesting aromatic properties due to its unique structure. Researchers have explored its potential as a flavoring agent or fragrance component. Its distinct chemical profile could contribute to novel scents or tastes in various products, such as perfumes, cosmetics, and food additives .

Aggregation-Induced Emission (AIE) Photosensitizers

“(Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide” has been investigated as an AIE photosensitizer. AIE compounds emit strong fluorescence upon aggregation, making them valuable for bioimaging, photodynamic therapy, and optoelectronic applications. The synergistic effect of methoxy-substituted tetraphenylethene in this compound enhances its photophysical properties .

Catalysis and Ketalization Reactions

Researchers have explored the catalytic properties of this compound, particularly in ketalization reactions. Acid-functionalized activated carbon (AAC-CC) has been used as a catalyst, and optimization studies have been conducted to enhance the efficiency of ketalization reactions. The face-centered composite design (FCCD) of response surface methodology (RSM) was applied to fine-tune reaction parameters .

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-12(2)14(8-11)21-10-15(20)22-19-16(17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRMPIHQDJCJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide

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